(R)-5-Hydroxypiperidin-2-one

Description

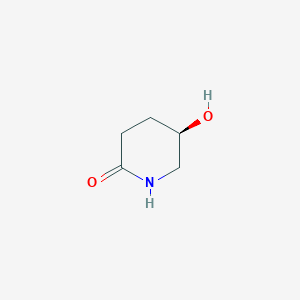

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRZVNYVEZZOKH-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463238 | |

| Record name | (R)-5-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102774-92-5 | |

| Record name | (R)-5-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-5-Hydroxy-piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-5-Hydroxypiperidin-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-Hydroxypiperidin-2-one is a chiral cyclic organic compound of significant interest in the fields of medicinal chemistry and neurobiology. As a key chiral building block, it serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Furthermore, its structural relationship to key biological molecules positions it as an important precursor in the biosynthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and the amino acid proline. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways of this compound, supported by experimental data and methodologies.

Chemical Properties and Structure

This compound, a derivative of piperidine, is characterized by a hydroxyl group at the 5-position and a carbonyl group at the 2-position of the heterocyclic ring. The "(R)" designation specifies the stereochemistry at the chiral center (C5).

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | (R)-5-hydroxy-2-piperidone | [1] |

| CAS Number | 19365-07-2 | [1] |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 144-146 °C | [1] |

| Boiling Point | 352.3 °C at 760 mmHg | [1] |

| Density | 1.199 g/cm³ | [1] |

| pKa (Predicted) | 14.21 ± 0.20 | [1] |

| Solubility | Data not available. Qualitatively, piperidine is highly soluble in water and various organic solvents. | [2] |

Spectroscopic and Structural Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring. The proton attached to the hydroxyl-bearing carbon (H5) would likely appear as a multiplet. The protons adjacent to the carbonyl group (H3) and the nitrogen atom (H6) would also exhibit characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the carbon atoms of the piperidine ring. The carbonyl carbon (C2) would resonate at a significantly downfield chemical shift (typically >170 ppm). The carbon bearing the hydroxyl group (C5) would also have a characteristic chemical shift in the range of 60-80 ppm.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the C=O (amide) stretching vibration.

-

Bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching vibrations of the methylene groups in the ring.

-

An N-H stretching band may be observed around 3200-3400 cm⁻¹, potentially overlapping with the O-H band.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 115. The fragmentation pattern would be influenced by the presence of the hydroxyl and lactam functionalities. Common fragmentation pathways would include the loss of a water molecule (H₂O) from the molecular ion, as well as cleavage of the piperidine ring.[3][4]

Synthesis and Experimental Protocols

This compound can be synthesized from chiral precursors, with L-glutamic acid being a common starting material.[5] The synthesis generally involves the protection of functional groups, cyclization, and subsequent deprotection steps.

General Synthesis from L-Glutamic Acid

A plausible synthetic route involves the following key transformations:

-

Esterification: Both carboxylic acid groups of L-glutamic acid are esterified.

-

N-Protection: The amino group is protected, for instance, with a Boc (tert-butyloxycarbonyl) group.

-

Reduction: The ester groups are reduced to primary alcohols using a reducing agent like sodium borohydride.

-

Activation of Hydroxyl Groups: The primary hydroxyl groups are converted to better leaving groups, for example, by tosylation.

-

Intramolecular Cyclization: Treatment with a base induces intramolecular cyclization to form the piperidine ring.

-

Deprotection: Removal of the protecting groups yields this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. apps.dtic.mil [apps.dtic.mil]

Spectroscopic Profile of (R)-5-Hydroxypiperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-5-Hydroxypiperidin-2-one. As a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutics, a thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control. This document summarizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols for obtaining such data, and presents a logical workflow for spectroscopic analysis.

Introduction

This compound is a heterocyclic compound featuring a piperidinone ring substituted with a hydroxyl group at the 5-position. Its chiral nature makes it a significant intermediate in the asymmetric synthesis of various biologically active molecules. Spectroscopic analysis is indispensable for confirming the structure and purity of this compound.

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following data tables are based on the analysis of closely related structures and predictive models. These tables provide an expected range and pattern for the key spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 - 7.5 | br s | 1H | NH |

| ~ 4.0 - 4.2 | m | 1H | CH -OH |

| ~ 3.2 - 3.4 | m | 2H | CH ₂-NH |

| ~ 2.3 - 2.5 | m | 2H | CH ₂-C=O |

| ~ 1.8 - 2.1 | m | 2H | CH ₂-CH(OH) |

| ~ 1.5 - 2.5 | br s | 1H | OH |

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | C =O (Amide Carbonyl) |

| ~ 65 - 70 | C H-OH |

| ~ 40 - 45 | C H₂-NH |

| ~ 30 - 35 | C H₂-C=O |

| ~ 25 - 30 | C H₂-CH(OH) |

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| ~ 3300 - 3100 | Medium, Broad | N-H Stretch (Amide) |

| ~ 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~ 1650 - 1630 | Strong | C=O Stretch (Amide I) |

| ~ 1560 - 1540 | Medium | N-H Bend (Amide II) |

| ~ 1100 - 1000 | Medium | C-O Stretch (Alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 115.06 | [M]⁺ (Molecular Ion) |

| 98.06 | [M - H₂O]⁺ |

| 87.06 | [M - CO]⁺ |

| 70.05 | [M - CO - H₂O]⁺ |

Ionization Method: Electron Ionization (EI). The fragmentation pattern will depend on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that covers the expected chemical shift range (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.[1] Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample (ATR unit or KBr pellet) in the IR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2] Further dilution may be necessary depending on the sensitivity of the instrument.

-

Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph for volatile samples. The standard electron energy for EI is 70 eV.

-

Data Acquisition (Electrospray Ionization - ESI): Infuse the sample solution directly into the ESI source at a constant flow rate. Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and intense signal of the protonated molecule [M+H]⁺.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, it is imperative to acquire experimental data on a purified sample and compare it with the predicted values presented herein.

References

(R)-5-Hydroxypiperidin-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-5-Hydroxypiperidin-2-one, a key chiral building block and important intermediate in pharmaceutical synthesis. This document covers its chemical identity, physicochemical properties, synthesis, and biological significance, presenting data in a clear and accessible format for laboratory and research applications.

Chemical Identity and Synonyms

This compound is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 5-position and a carbonyl group at the 2-position. The "(R)" designation indicates the stereochemistry at the chiral center (carbon 5).

| Identifier | Value |

| CAS Number | 102774-92-5[1][2][3][4][5] |

| Molecular Formula | C₅H₉NO₂[1] |

| Molecular Weight | 115.13 g/mol [1] |

| IUPAC Name | (5R)-5-Hydroxypiperidin-2-one |

Common Synonyms: [1]

-

(R)-5-HYDROXY-2-PIPERIDINONE

-

(5R)-5-Hydroxy-2-piperidinone

-

(5R)-5-Hydroxypiperidin-2-one

-

2-Piperidinone, 5-hydroxy-, (5R)-

-

RARECHEM AK ML 0203

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Melting Point | 144-146 °C | [6] |

| Boiling Point | 352.3 °C at 760 mmHg (Predicted) | [6] |

| Flash Point | 166.8 °C (Predicted) | [6] |

| Density | 1.199 g/cm³ (Predicted) | [6] |

| pKa | 14.21 ± 0.20 (Predicted) | [6] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6] |

Biological Significance and Applications

This compound serves as a versatile intermediate in several key areas:

-

Pharmaceutical Synthesis: It is a crucial chiral building block for the synthesis of a variety of pharmaceutical compounds. Its specific stereochemistry is often essential for the desired biological activity and to minimize off-target effects.[1][6]

-

Neurotransmitter and Amino Acid Biosynthesis: This compound is an intermediate in the biosynthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline. This makes it a compound of interest for research into metabolic pathways and the development of drugs targeting the central nervous system.[6]

-

Medicinal Chemistry: As a chiral scaffold, it is used in drug discovery and development to create novel bioactive molecules with potential therapeutic applications, including anti-cancer and anti-inflammatory properties.[1][6]

Role in GABA and Proline Biosynthesis

The diagram below illustrates the position of this compound as a precursor in the metabolic pathways of GABA and Proline.

Caption: Biosynthetic role of this compound.

Experimental Protocols

Synthesis from L-Glutamic Acid

A common route for the synthesis of piperidine derivatives involves the use of L-glutamic acid as a starting material. The following is a generalized, multi-step protocol.

Experimental Workflow: Synthesis from L-Glutamic Acid

Caption: General workflow for synthesis from L-glutamic acid.

Detailed Protocol (Conceptual):

-

Esterification: L-glutamic acid is first converted to its corresponding diester, for example, by reacting with an alcohol (e.g., methanol or ethanol) under acidic conditions.

-

N-Protection: The amino group is protected, commonly using a tert-butoxycarbonyl (Boc) group, to prevent its reaction in subsequent steps.

-

Reduction: The ester groups are reduced to a diol using a suitable reducing agent such as sodium borohydride.

-

Activation of Hydroxyl Groups: The diol is converted to a ditosylate by reaction with p-toluenesulfonyl chloride, making the hydroxyl groups good leaving groups.

-

Cyclization: The ditosylate is reacted with an amine, leading to intramolecular cyclization to form the piperidine ring. Subsequent deprotection and modification steps would lead to the final product.

Note: This is a generalized procedure. Specific reaction conditions, reagents, and purification methods would need to be optimized based on the specific derivative being synthesized.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

General Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when heated.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

-

Crystallization: Allow the solution to cool slowly and undisturbed. Crystals of the purified compound should form. Cooling in an ice bath can further promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric purity of this compound.

General Method Development:

-

Column Selection: A chiral stationary phase (CSP) is required. Pirkle-type or ligand-exchange columns are often suitable for the separation of amino acid derivatives.

-

Mobile Phase: A normal phase eluent (e.g., a mixture of hexane and a polar alcohol like isopropanol or ethanol) is typically used with Pirkle-type columns. The ratio of the solvents is optimized to achieve good separation.

-

Detection: UV detection is commonly used. The wavelength should be chosen to maximize the absorbance of the compound.

-

Validation: The method should be validated for linearity, precision, accuracy, and limits of detection and quantification.

Safety Information

Detailed safety information is not widely available. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. lookchem.com [lookchem.com]

- 2. 102774-92-5|this compound|BLD Pharm [bldpharm.com]

- 3. (R)-5-HYDROXY-PIPERIDIN-2-ONE | 102774-92-5 [chemicalbook.com]

- 4. (R)-5-HYDROXY-PIPERIDIN-2-ONE price,buy (R)-5-HYDROXY-PIPERIDIN-2-ONE - chemicalbook [chemicalbook.com]

- 5. This compound [chemdict.com]

- 6. lookchem.com [lookchem.com]

(R)-5-Hydroxypiperidin-2-one: A Comprehensive Technical Guide on its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Hydroxypiperidin-2-one is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, six-membered lactam scaffold incorporating a hydroxyl group at the C-5 position provides a versatile platform for the synthesis of complex molecular architectures with specific stereochemistry. This technical guide provides an in-depth overview of the initial discovery and the first reported enantioselective synthesis of this important compound, including detailed experimental protocols and a summary of key quantitative data. The information presented here is crucial for researchers aiming to utilize this compound in the synthesis of novel therapeutics and other biologically active molecules.[1]

Discovery

The initial discovery of this compound is not attributed to its isolation from a natural source but rather to its first chemical synthesis. The pioneering work in the enantioselective synthesis of 5-hydroxypiperidin-2-ones was conducted by Claus Herdeis and his collaborators. Their research established a foundational route to access these chiral lactams from readily available chiral starting materials.

First Enantioselective Synthesis

The first enantioselective synthesis of this compound was achieved by Claus Herdeis, starting from the chiral pool amino acid, D-glutamic acid. The synthesis of the corresponding (S)-enantiomer from L-glutamic acid was also reported in the same body of work, demonstrating the stereochemical control of the synthetic route. This approach leverages the inherent chirality of the starting material to produce the target molecule in high enantiomeric purity.

The overall synthetic strategy involves the transformation of the carboxylic acid and amine functionalities of D-glutamic acid to form the piperidin-2-one ring system, with the stereocenter at C-5 being derived from the stereocenter of the starting amino acid.

Synthetic Pathway

The synthesis of this compound from D-glutamic acid can be conceptually understood through the following workflow:

Caption: Synthetic workflow for this compound from D-glutamic acid.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the first enantioselective synthesis of this compound, based on the work of Herdeis.

Step 1: Esterification of D-Glutamic Acid

This step involves the protection of both carboxylic acid groups of D-glutamic acid as methyl esters to prevent their interference in subsequent reactions.

-

Reaction: D-Glutamic acid is reacted with thionyl chloride in methanol.

-

Procedure: To a stirred suspension of D-glutamic acid (1.0 eq) in methanol at 0 °C, thionyl chloride (2.2 eq) is added dropwise. The reaction mixture is then stirred at room temperature overnight. The solvent is removed under reduced pressure to yield the diethyl ester hydrochloride.

-

Quantitative Data: This reaction typically proceeds in high yield (approaching quantitative).

Step 2: N-Protection

The amino group of the glutamic acid diester is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent its reactivity during the reduction step.

-

Reaction: The diester hydrochloride is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

-

Procedure: The crude diester hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane), and a base such as triethylamine is added to neutralize the hydrochloride. (Boc)₂O (1.1 eq) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is worked up by washing with aqueous solutions and drying the organic layer.

-

Quantitative Data: The yield for this step is typically high, often exceeding 90%.

Step 3: Selective Reduction of the α-Ester

This is a critical step where one of the two ester groups is selectively reduced to a primary alcohol. This is often achieved using a mild reducing agent.

-

Reaction: The N-Boc protected diester is reduced with a selective reducing agent like sodium borohydride in a mixed solvent system.

-

Procedure: The N-Boc diester is dissolved in a mixture of THF and methanol. Sodium borohydride is added portion-wise at 0 °C. The reaction is stirred for several hours and monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted.

-

Quantitative Data: The yield of the desired mono-alcohol can vary, with careful control of reaction conditions being crucial for selectivity.

Step 4: Cyclization to this compound

The final step involves the deprotection of the amine and subsequent intramolecular cyclization to form the lactam ring. This is typically achieved under acidic conditions.

-

Reaction: The N-Boc protected amino alcohol is treated with a strong acid to remove the Boc group, which is followed by spontaneous cyclization.

-

Procedure: The purified amino alcohol from the previous step is dissolved in a solvent such as dioxane, and a solution of HCl in dioxane is added. The mixture is stirred at room temperature. The progress of the reaction is monitored by the disappearance of the starting material. Upon completion, the solvent is evaporated, and the crude product is purified by chromatography or recrystallization.

-

Quantitative Data: The cyclization step generally proceeds in good yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for the first enantioselective synthesis of this compound.

| Step | Reactants | Key Reagents | Solvent(s) | Typical Yield |

| Esterification | D-Glutamic Acid, Methanol | Thionyl Chloride | Methanol | >95% |

| N-Protection | Glutamic Acid Dimethyl Ester HCl | (Boc)₂O, TEA | Dichloromethane | ~92% |

| Selective Reduction | N-Boc Glutamic Acid Dimethyl Ester | NaBH₄ | THF/Methanol | Variable |

| Cyclization | N-Boc-(R)-5-amino-4-hydroxy-pentanoic acid methyl ester | HCl in Dioxane | Dioxane | Good |

Characterization Data

This compound

| Property | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Melting Point | 144-146 °C[1] |

| Boiling Point | 352.3 °C at 760 mmHg[1] |

| Appearance | Off-white solid |

| Optical Rotation | Specific rotation values are dependent on the solvent and concentration. |

Signaling Pathways and Biological Relevance

This compound serves as a precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline.[1] Its involvement in these pathways highlights its potential for the development of drugs targeting the central nervous system.

References

A Technical Guide on the Biological Role of (R)-5-Hydroxypiperidin-2-one in GABA Biosynthesis

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the purported role of (R)-5-Hydroxypiperidin-2-one as a precursor in the biosynthesis of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. A review of commercially available chemical information suggests such a role; however, a thorough examination of peer-reviewed scientific literature does not currently substantiate this claim. This document, therefore, serves a dual purpose: to critically evaluate the potential for this compound to be involved in GABA synthesis, and to provide a comprehensive overview of the canonical, scientifically-established pathway of GABA biosynthesis. We present detailed experimental protocols for the study of GABA synthesis, quantitative data on the key enzymes involved, and a discussion of the broader biological activities of related piperidine compounds to provide a complete context for researchers in neuroscience and drug development.

The Canonical Pathway of GABA Biosynthesis: The GABA Shunt

The primary and well-established route for GABA synthesis in the brain is the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[1] This pathway is crucial for maintaining the balance of GABA, which is synthesized from glutamate, the brain's primary excitatory neurotransmitter.

The synthesis of GABA from L-glutamate is a single-step reaction catalyzed by the enzyme glutamate decarboxylase (GAD).[2] This enzyme requires pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor.[3] The reaction involves the irreversible α-decarboxylation of L-glutamate to produce GABA and carbon dioxide.[4]

In mammals, GAD exists in two main isoforms, GAD65 and GAD67, named for their respective molecular weights.[3]

-

GAD67 (encoded by the GAD1 gene): This isoform is distributed throughout the neuronal cell body and is responsible for the basal, tonic levels of GABA.[2]

-

GAD65 (encoded by the GAD2 gene): This isoform is primarily located in nerve terminals and is responsible for synthesizing GABA for synaptic release, playing a role in phasic inhibition.[2]

Once synthesized, GABA is catabolized in two subsequent steps. First, GABA transaminase (GABA-T) converts GABA to succinic semialdehyde. This reaction transfers the amino group from GABA to α-ketoglutarate, regenerating glutamate.[2] Second, succinic semialdehyde dehydrogenase (SSADH) oxidizes succinic semialdehyde to succinate, which can then re-enter the TCA cycle.

Quantitative Analysis of Glutamate Decarboxylase (GAD) Activity

The two isoforms of GAD, GAD65 and GAD67, exhibit significant kinetic differences, which accounts for their distinct physiological roles. GAD activity is regulated by the binding and release of its cofactor, pyridoxal 5'-phosphate (PLP). The enzyme with the bound cofactor is termed the holoenzyme (active), while the enzyme without the cofactor is the apoenzyme (inactive).[5] GAD67 is predominantly found as a stable holoenzyme, providing a constant supply of GABA, whereas GAD65 exists largely as an apoenzyme that can be rapidly activated in response to demand for neurotransmitter GABA.[5]

| Parameter | GAD65 | GAD67 | Reference |

| Cellular State | Mostly apoenzyme (~93%) | Mostly holoenzyme (~72%) | [5] |

| Holo- to Apo-enzyme Conversion | ~15 times faster than GAD67 | Slower conversion | [5] |

| Regulation by ATP | Activation slowed, activity reduced | Little effect | [5] |

| Regulation by Inorganic Phosphate | Activation rate increased | Little effect | [5] |

| Phosphorylation | Activated by Protein Kinase C (PKC) | Inhibited by Protein Kinase A (PKA) | [3] |

Table 1: Comparative kinetic and regulatory properties of GAD isoforms.

Experimental Protocols for Studying GABA Biosynthesis

Investigating the biosynthesis of GABA, particularly the activity of GAD, is fundamental to understanding GABAergic neurotransmission. Below are summaries of common experimental protocols.

Glutamate Decarboxylase (GAD) Activity Assays

Several methods exist to measure GAD activity, each with its own advantages. The choice of assay often depends on the available equipment and the required throughput.

-

Colorimetric Assay: This high-throughput method is based on the pH change resulting from the consumption of a proton during the decarboxylation of glutamate. A pH indicator, such as bromocresol green, is included in the reaction, and the change in absorbance is measured over time using a microplate reader.[6]

-

Fluorometric Assay: This sensitive assay involves a series of enzymatic reactions. The GAD reaction produces GABA, which is then used in subsequent reactions that ultimately generate a fluorescent product like NADPH. The increase in fluorescence is proportional to the GAD activity.[7]

-

Manometric Assay (Warburg Technique): This classic method directly measures the carbon dioxide (CO2) produced during the decarboxylation of glutamate. The reaction is carried out in a sealed flask connected to a manometer, which measures the change in gas volume.[8][9]

Quantification of GABA in Brain Tissue

-

Magnetic Resonance Spectroscopy (MRS): This is a non-invasive in vivo technique that allows for the quantification of GABA and other neurometabolites in the brain.[10] The most widely used method is J-difference editing, as implemented in the MEGA-PRESS sequence, which can reliably separate the GABA signal from other overlapping resonances at a magnetic field strength of 3 Tesla.[10][11] Absolute quantification is often achieved by using the tissue water signal as an internal reference.[12]

This compound: A Critical Evaluation of its Putative Role

While some commercial suppliers list this compound as a precursor in GABA biosynthesis, there is a notable absence of peer-reviewed scientific literature to validate this metabolic pathway. The canonical pathway, originating from glutamate, remains the only one with substantial scientific evidence.

However, for the purpose of stimulating future research, we can propose a hypothetical pathway. This compound is a δ-lactam (a cyclic amide).[13] For it to become a precursor for GABA, its ring must be opened. This would likely occur via enzymatic hydrolysis of the amide bond, a reaction catalyzed by a class of enzymes known as lactamases or amidohydrolases.

This hydrolysis would yield 5-amino-4-hydroxy-pentanoic acid. To proceed to GABA (4-aminobutanoic acid), this intermediate would need to undergo a series of enzymatic reactions, likely involving decarboxylation (removal of a carboxyl group) and dehydroxylation (removal of the hydroxyl group), though the specific enzymes and order of reactions are unknown.

It must be stressed that this pathway is purely speculative and requires experimental validation.

Broader Context: Biological Roles of Piperidine Derivatives

While a direct role for this compound in GABA synthesis is not established, the piperidine ring is a common structural motif in a vast number of biologically active compounds and pharmaceuticals, particularly those targeting the central nervous system.[14]

-

Receptor Modulation: Many piperidine derivatives act as ligands for various neurotransmitter receptors. For example, the antipsychotic drug haloperidol contains a 4-hydroxypiperidine moiety and functions as a potent dopamine D2 receptor antagonist.[15] Other derivatives show affinity for serotonin, adrenergic, and opioid receptors.[16]

-

Enzyme Inhibition: Piperine, an alkaloid found in black pepper containing a piperidine ring, is known to be a monoamine oxidase (MAO) inhibitor, thereby affecting the levels of monoamine neurotransmitters.[7]

-

Other CNS Activities: The piperidine scaffold is present in drugs with a wide range of effects, including analgesics (e.g., fentanyl), treatments for Alzheimer's disease (e.g., donepezil), and antidiabetics that act on the central nervous system.[14][16]

This broad range of activities highlights that while a direct biosynthetic role is unproven, compounds with a similar backbone to this compound are highly relevant in neuropharmacology and drug development.

Conclusion

The established biological pathway for GABA biosynthesis is the GABA shunt, with glutamate decarboxylase being the rate-limiting enzyme. The claim that this compound serves as a precursor in this process is not supported by the current body of scientific literature. This discrepancy presents a clear opportunity for future research. Investigating whether an alternative pathway for GABA synthesis involving this piperidinone derivative exists could open new avenues for understanding GABA metabolism and for the development of novel therapeutics targeting the GABAergic system. Until such research is conducted and peer-reviewed, the scientific community should continue to rely on the well-documented GABA shunt as the primary mechanism of GABA synthesis in the brain.

References

- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abcam.cn [abcam.cn]

- 8. Glutamate Decarboxylase - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. chemisgroup.us [chemisgroup.us]

- 10. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comprehensive guide to MEGA-PRESS for GABA measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABA quantification in human anterior cingulate cortex | PLOS One [journals.plos.org]

- 13. Lactam - Wikipedia [en.wikipedia.org]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Haloperidol - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

(R)-5-Hydroxypiperidin-2-one: A Potential Gateway to Proline Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, a proteinogenic amino acid, plays a critical role in protein structure, cellular signaling, and stress responses. Its biosynthesis is a well-established metabolic process primarily originating from glutamate and ornithine. Emerging evidence suggests that (R)-5-Hydroxypiperidin-2-one, a cyclic piperidine derivative, serves as a precursor to proline, offering a potential alternative route to this vital amino acid.[1] This technical guide delineates the current understanding and proposes a hypothetical metabolic pathway for the conversion of this compound to proline. We provide a comprehensive overview of the potential enzymatic steps, relevant quantitative data, and detailed experimental protocols to facilitate further research in this area. This document is intended to be a valuable resource for researchers in biochemistry, drug development, and metabolic engineering, providing a foundational framework for investigating this novel biosynthetic route.

Introduction

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which imparts significant conformational rigidity to polypeptides. Beyond its structural role, proline is involved in a myriad of cellular processes, including redox balance, apoptosis, and cellular signaling. The canonical pathways for proline biosynthesis from glutamate and ornithine are well-characterized. However, the identification of alternative precursors such as this compound opens new avenues for understanding and manipulating proline metabolism.[1] this compound is a chiral molecule that has been identified as an intermediate in various synthetic and biological processes.[1][2] Its structural similarity to intermediates in proline metabolism suggests a plausible route for its conversion. This guide will explore this potential connection in detail.

Established Proline Biosynthesis Pathways: A Brief Overview

To understand the potential role of this compound, it is essential to first review the established proline biosynthesis pathways.

-

The Glutamate Pathway: In most organisms, proline is synthesized from glutamate. The process involves the phosphorylation of glutamate to γ-glutamyl phosphate by γ-glutamyl kinase, followed by reduction to glutamate-γ-semialdehyde by γ-glutamyl phosphate reductase. Glutamate-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced to proline by P5C reductase (PYCR).[3]

-

The Ornithine Pathway: Ornithine, an intermediate of the urea cycle, can also serve as a proline precursor. Ornithine is converted to glutamate-γ-semialdehyde by ornithine aminotransferase (OAT). As in the glutamate pathway, glutamate-γ-semialdehyde cyclizes to P5C, which is subsequently reduced to proline.[3]

The key intermediate in both pathways is P5C, which exists in equilibrium with glutamate-γ-semialdehyde.[4]

Hypothetical Metabolic Pathway of this compound to Proline

While a direct enzymatic conversion of this compound to proline has not been definitively established in the literature, a plausible multi-step enzymatic pathway can be hypothesized based on known biochemical reactions. This proposed pathway involves oxidation, lactam ring opening, and transamination to channel this compound into the canonical proline metabolic route.

Proposed Enzymatic Steps

The hypothetical pathway consists of three key enzymatic reactions:

-

Step 1: Oxidation by a Dehydrogenase: The initial step likely involves the oxidation of the hydroxyl group of this compound to a ketone, forming (R)-5-oxo-piperidin-2-one. This reaction would be catalyzed by a dehydrogenase, likely an NAD(P)+-dependent enzyme.

-

Step 2: Hydrolytic Ring Opening by a Lactamase: The resulting cyclic ketone, a lactam, could then undergo hydrolytic ring opening. This reaction, catalyzed by a lactamase or a similar hydrolase, would yield 5-amino-2-oxopentanoic acid.

-

Step 3: Transamination to Glutamate-Semialdehyde: The final step in this hypothetical pathway would be the conversion of 5-amino-2-oxopentanoic acid to glutamate-γ-semialdehyde, the immediate precursor of P5C. This could be achieved through a transamination reaction catalyzed by an aminotransferase, which would transfer the amino group to a suitable α-keto acid acceptor. Glutamate-γ-semialdehyde would then enter the established proline biosynthesis pathway.

Visualization of the Hypothetical Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the proposed metabolic conversion of this compound to proline.

Caption: Hypothetical metabolic pathway of this compound to Proline.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the enzymatic conversion of this compound to proline. The following table summarizes the known physical and chemical properties of the precursor. Further research is required to determine the kinetic parameters of the proposed enzymes and the concentrations of the intermediates.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 19365-07-2 | C₅H₉NO₂ | 115.13 | 144-146 |

Experimental Protocols

To investigate the proposed metabolic pathway, a series of enzyme assays can be employed. The following are detailed, adaptable protocols for the key enzyme classes that may be involved.

Dehydrogenase Activity Assay

This protocol is designed to detect the oxidation of this compound to (R)-5-Oxo-piperidin-2-one by monitoring the reduction of NAD⁺ or NADP⁺.

Materials:

-

This compound

-

NAD⁺ or NADP⁺

-

Tris-HCl buffer (pH 7.0-9.0)

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺ or NADP⁺, and this compound in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme source.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹).

Caption: Experimental workflow for the dehydrogenase activity assay.

Lactamase Activity Assay

This protocol can be adapted to measure the hydrolytic ring opening of (R)-5-Oxo-piperidin-2-one. The disappearance of the lactam can be monitored by HPLC, or a colorimetric assay can be developed if a suitable chromogenic substrate analog is synthesized.

Materials:

-

(R)-5-Oxo-piperidin-2-one (substrate)

-

Phosphate buffer (pH 7.0)

-

Enzyme source

-

HPLC system with a C18 column or a spectrophotometer for a colorimetric assay.

Procedure (HPLC-based):

-

Prepare a reaction mixture containing phosphate buffer and (R)-5-Oxo-piperidin-2-one.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at a controlled temperature.

-

At various time points, quench the reaction (e.g., by adding acid or a solvent).

-

Analyze the samples by HPLC to quantify the decrease in the substrate concentration and the increase in the product concentration.

Caption: Experimental workflow for the lactamase activity assay (HPLC-based).

Aminotransferase Activity Assay

This protocol is for measuring the conversion of 5-amino-2-oxopentanoic acid to glutamate-γ-semialdehyde. This is a coupled enzyme assay where the product of the aminotransferase reaction is measured.

Materials:

-

5-Amino-2-oxopentanoic acid (substrate)

-

α-Ketoglutarate (amino acceptor)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Enzyme source

-

A suitable coupled enzyme system to detect glutamate formation (e.g., glutamate dehydrogenase, which oxidizes glutamate and reduces NAD⁺).

Procedure:

-

Prepare a reaction mixture containing buffer, 5-amino-2-oxopentanoic acid, α-ketoglutarate, and PLP.

-

Add the coupled enzyme system (e.g., glutamate dehydrogenase and NAD⁺).

-

Initiate the primary reaction by adding the aminotransferase source.

-

Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH in the coupled reaction.

-

Calculate the aminotransferase activity based on the rate of NADH formation.

Analytical Techniques for Pathway Elucidation

To confirm the identity of the proposed intermediates and the final product, advanced analytical techniques are indispensable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of the intermediates and the final product, proline, synthesized from ¹³C-labeled this compound.[5]

-

Mass Spectrometry (MS): LC-MS/MS is a powerful tool for identifying and quantifying the low-abundance intermediates in the metabolic pathway.[6] High-resolution mass spectrometry can confirm the elemental composition of the molecules.

Conclusion and Future Directions

The role of this compound as a precursor to proline presents an exciting area of research with potential implications for understanding metabolic plasticity and for the development of novel therapeutic strategies. The hypothetical pathway presented in this guide provides a logical and testable framework for future investigations. Key future research directions should include:

-

Identification and characterization of the enzymes responsible for each step of the proposed pathway.

-

In vivo studies to confirm the operation of this pathway in various organisms.

-

Quantitative metabolic flux analysis to determine the contribution of this pathway to the overall proline pool.

-

Exploration of the pharmacological potential of modulating this pathway for therapeutic benefit.

This technical guide serves as a starting point for researchers to delve into the intriguing connection between this compound and proline metabolism. The provided protocols and conceptual framework are intended to accelerate discovery in this promising field.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate-5-semialdehyde - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 5-Hydroxypiperidin-2-one Enantiomers in Nature: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the current scientific understanding of the natural occurrence, biosynthesis, and potential biological significance of the enantiomers of 5-hydroxypiperidin-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and pharmacology of piperidine alkaloids. While direct evidence for the natural occurrence of 5-hydroxypiperidin-2-one remains elusive, this guide synthesizes available information on related compounds and biosynthetic principles to provide a foundational resource for future research.

Introduction to 5-Hydroxypiperidin-2-one Enantiomers

5-Hydroxypiperidin-2-one is a chiral lactam, a cyclic amide, belonging to the piperidine class of compounds. The presence of a stereocenter at the 5-position gives rise to two enantiomers: (R)-5-hydroxypiperidin-2-one and (S)-5-hydroxypiperidin-2-one. While these specific enantiomers have not been definitively isolated from a natural source, the piperidine scaffold is a common motif in a vast array of biologically active natural products known as piperidine alkaloids.

The (R)-enantiomer is commercially available and is recognized as a precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline. This connection to fundamental neurobiological pathways suggests that 5-hydroxypiperidin-2-one enantiomers, if found in nature, could possess significant pharmacological activity.

Table 1: Chemical Properties of 5-Hydroxypiperidin-2-one Enantiomers

| Property | This compound | (S)-5-Hydroxypiperidin-2-one |

| CAS Number | 19365-07-2 | 24211-54-9 |

| Molecular Formula | C₅H₉NO₂ | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol | 115.13 g/mol |

| Appearance | Solid | Solid |

| Melting Point | 144-146 °C | Not available |

| Boiling Point | 352.3 °C at 760 mmHg | Not available |

| Density | 1.199 g/cm³ | Not available |

Potential Natural Occurrence

Direct evidence for the isolation of 5-hydroxypiperidin-2-one enantiomers from a natural source is currently absent in the scientific literature. However, the isolation of the structurally similar compound, 5-hydroxypyrrolidin-2-one, from the young fronds of the bracken fern, Pteridium aquilinum, provides a compelling lead for future investigations. Ferns and other plant species are known to produce a diverse array of alkaloids, and it is plausible that Pteridium aquilinum or related species may also synthesize 5-hydroxypiperidin-2-one.

Further research, employing modern analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, is warranted to screen extracts from Pteridium aquilinum and other potential plant sources for the presence of these elusive enantiomers.

Plausible Biosynthetic Pathway

The biosynthesis of piperidine alkaloids in plants and other organisms typically originates from the amino acid L-lysine. A plausible biosynthetic pathway for 5-hydroxypiperidin-2-one can be hypothesized based on these established principles. The pathway likely involves the decarboxylation of L-lysine to form cadaverine, followed by a series of oxidation, cyclization, and hydroxylation steps.

Experimental Protocols

Enantioselective Synthesis

In the absence of a confirmed natural source for isolation, enantioselective synthesis provides a reliable method for obtaining pure enantiomers of 5-hydroxypiperidin-2-one for research purposes. The following is a representative protocol based on established methods for the synthesis of chiral lactams.

Protocol: Asymmetric Synthesis of this compound

-

Starting Material: Commercially available (R)-glutamic acid.

-

Step 1: Cyclization. (R)-glutamic acid is cyclized to form (R)-pyroglutamic acid. This can be achieved by heating the amino acid in water or by using a dehydrating agent.

-

Step 2: Reduction of the Carboxylic Acid. The carboxylic acid group of (R)-pyroglutamic acid is selectively reduced to a primary alcohol to yield (R)-5-(hydroxymethyl)pyrrolidin-2-one. This reduction can be performed using reagents such as borane-tetrahydrofuran complex (BH₃·THF).

-

Step 3: Ring Expansion. The five-membered pyrrolidinone ring is expanded to a six-membered piperidinone ring. This can be accomplished through various methods, such as a Wolff rearrangement of a diazoketone derived from the primary alcohol.

-

Step 4: Hydroxylation. A hydroxyl group is introduced at the 5-position of the piperidin-2-one ring. This may involve stereoselective methods to ensure the desired (R)-configuration is maintained or established.

-

Purification and Characterization. The final product is purified using column chromatography, and its structure and enantiomeric purity are confirmed by NMR spectroscopy, mass spectrometry, and chiral high-performance liquid chromatography (HPLC).

Enantioselective Analysis

Chiral HPLC is the most common and effective technique for separating and quantifying the enantiomers of chiral compounds. The following workflow outlines the general steps for the enantioselective analysis of 5-hydroxypiperidin-2-one.

Protocol: Chiral HPLC Method for 5-Hydroxypiperidin-2-one Enantiomers

-

Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralpak® IA, IB, IC, ID, IE, or IF, which are based on amylose or cellulose derivatives, have shown broad applicability for the separation of chiral lactams.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol, or methanol) is typically used in normal-phase chromatography. The ratio of the solvents should be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A flow rate of 0.5 to 1.5 mL/min is generally suitable.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210 nm) or mass spectrometry for higher sensitivity and selectivity.

-

Quantification: The enantiomeric ratio or enantiomeric excess (ee) is determined by comparing the peak areas of the two enantiomers.

Potential Signaling Pathway Interactions

The structural similarity of 5-hydroxypiperidin-2-one to the inhibitory neurotransmitter GABA suggests that its enantiomers may interact with GABA receptors, particularly the GABA-A receptor, which is a ligand-gated ion channel. The differential interaction of the (R)- and (S)-enantiomers with the GABA-A receptor could lead to distinct pharmacological effects.

It is hypothesized that one enantiomer may act as an agonist or partial agonist at the GABA binding site, mimicking the action of GABA and leading to neuronal inhibition. The other enantiomer might act as an antagonist, blocking the action of GABA, or as an allosteric modulator, either potentiating (Positive Allosteric Modulator - PAM) or inhibiting (Negative Allosteric Modulator - NAM) the effect of GABA at a separate binding site. Further research, including radioligand binding assays and electrophysiological studies, is necessary to elucidate the precise nature of these potential interactions.

Conclusion and Future Directions

The natural occurrence of 5-hydroxypiperidin-2-one enantiomers remains an open question in natural product chemistry. This technical guide has provided a framework for future research by hypothesizing their potential presence in nature, outlining a plausible biosynthetic pathway, and detailing experimental approaches for their synthesis and analysis. The structural relationship to GABA strongly suggests that these compounds could be pharmacologically active, making them intriguing targets for drug discovery. Future research should focus on the targeted isolation of these enantiomers from potential natural sources, the elucidation of their actual biosynthetic pathway, and the comprehensive evaluation of their pharmacological properties and mechanisms of action.

An In-depth Technical Guide to the Thermochemical Properties of (R)-5-Hydroxypiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-Hydroxypiperidin-2-one is a chiral lactam of significant interest in medicinal chemistry and drug development, notably as a key intermediate in various synthetic pathways. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessment, and formulation development. This technical guide provides a summary of the currently available physical and thermochemical data for this compound and its close structural analogs. Due to a lack of specific experimental thermochemical data for the title compound in publicly accessible literature, this guide presents data for related piperidinone derivatives to serve as a valuable reference. Furthermore, detailed experimental protocols for determining key thermochemical parameters are outlined, alongside a visualization of the biochemical pathways in which this molecule is implicated.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [1][2] |

| Molecular Weight | 115.13 g/mol | [1][2] |

| CAS Number | 19365-07-2 | [1][2][3] |

| Melting Point | 144-146 °C | [No specific citation found] |

| Boiling Point (Predicted) | 352.3 ± 35.0 °C at 760 mmHg | [No specific citation found] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [No specific citation found] |

| pKa (Predicted) | 14.21 ± 0.20 | [No specific citation found] |

Thermochemical Data of Structurally Related Piperidinone Derivatives

To provide a comparative basis, the experimentally determined thermochemical properties of the parent compound, 2-piperidone, and some of its derivatives are presented in Table 2. These values were obtained through meticulous experimental work, primarily employing static bomb calorimetry for combustion energies and Calvet microcalorimetry for vaporization enthalpies.[4][5]

Table 2: Standard Molar Enthalpies of Formation and Vaporization for 2-Piperidone and its Derivatives at 298.15 K

| Compound | Phase | Standard Molar Enthalpy of Formation (ΔfHₘ°) (kJ·mol⁻¹) | Standard Molar Enthalpy of Vaporization (ΔlgHₘ°) (kJ·mol⁻¹) |

| 2-Piperidone | crystal | -261.3 ± 0.8 | 83.9 ± 1.0 |

| gas | -177.4 ± 1.3 | ||

| 1-Methyl-2-piperidone | liquid | -255.4 ± 1.2 | 60.1 ± 0.5 |

| gas | -195.3 ± 1.3 | ||

| 1-Benzyl-2-piperidone | crystal | -201.8 ± 3.4 | 114.2 ± 1.6 |

| gas | -87.6 ± 3.7 |

Data sourced from "Thermochemistry of Some Derivatives of 2- and 4-Piperidone"[4][5]

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of compounds like this compound relies on precise calorimetric techniques. The following sections detail the generalized experimental workflows for obtaining key thermochemical data.

Static Bomb Calorimetry for Enthalpy of Combustion

This method is employed to determine the standard molar enthalpy of formation in the condensed phase.

Caption: Workflow for determining the enthalpy of combustion using static bomb calorimetry.

Methodology:

-

Sample Preparation: A known mass of the crystalline this compound is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a crucible within a constant-volume combustion bomb, and a fuse is attached.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen.

-

Calorimetry: The bomb is submerged in a precisely measured quantity of water in a calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Measurement: The sample is ignited, and the resulting temperature change of the water is meticulously recorded.

-

Data Analysis: The raw data is corrected for factors such as the heat of fuse combustion and the formation of nitric acid (Washburn corrections). From the corrected temperature rise and the known energy equivalent of the calorimeter, the massic energy of combustion is calculated. This value is then used to derive the standard molar enthalpy of formation.[4][5]

Calvet Microcalorimetry for Enthalpy of Vaporization/Sublimation

This technique is used to measure the enthalpy of phase transitions, such as vaporization or sublimation, which is necessary to determine the gas-phase enthalpy of formation.

Caption: Workflow for determining the enthalpy of vaporization using Calvet microcalorimetry.

Methodology:

-

Sample Loading: A small, accurately weighed amount of this compound is placed in a Knudsen effusion cell.

-

Measurement: The cell is introduced into a high-temperature Calvet microcalorimeter and held at a constant temperature (e.g., 298.15 K). The heat flow required to maintain this isothermal condition during the sample's vaporization is measured.

-

Mass Loss Determination: After the experiment, the cell is reweighed to determine the exact mass of the sample that has vaporized.

-

Calculation: The molar enthalpy of vaporization is calculated from the integrated heat flow signal and the amount of substance vaporized.[4][5]

Biological Significance and Associated Pathways

This compound is recognized as an intermediate in the biosynthesis of the crucial neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline. [No specific citation found] Understanding these pathways is vital for drug development professionals targeting neurological and metabolic processes.

GABA Biosynthesis Pathway

The primary route for GABA synthesis in the central nervous system is the decarboxylation of glutamate, a process known as the GABA shunt.[6] this compound can be an intermediate in alternative pathways leading to GABA.

Caption: Simplified biosynthetic relationship of this compound to GABA.

Proline Biosynthesis Pathway

Proline is synthesized from glutamate in most organisms.[7][8] The pathway involves the formation of an intermediate, Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced to proline. This compound represents a related heterocyclic structure.

Caption: Proline biosynthesis pathway with structural analogy to this compound.

Conclusion

This technical guide consolidates the currently available information on the thermochemical and physicochemical properties of this compound. While direct experimental thermochemical data for this specific molecule remains elusive, the provided data for structurally similar compounds offers a valuable reference for researchers. The detailed experimental protocols serve as a roadmap for future studies to precisely determine the thermochemical properties of this and other novel compounds. Furthermore, the visualization of its role in key biosynthetic pathways underscores its importance in biochemical and pharmaceutical research, providing a foundation for further investigation into its metabolic fate and potential therapeutic applications.

References

- 1. Page loading... [guidechem.com]

- 2. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 33691-73-5 CAS MSDS (5-HYDROXYPIPERIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The relationship of proline content and metabolism on the productivity of maize plants - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Analysis of 5-Hydroxypiperidin-2-one Conformers: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxypiperidin-2-one, a functionalized lactam, is a heterocyclic scaffold of interest in medicinal chemistry due to its potential for forming various hydrogen bonding interactions and its structural similarity to biologically active molecules. The conformational landscape of this molecule is crucial in determining its physicochemical properties and its interaction with biological targets. Quantum chemical calculations provide a powerful tool to elucidate the geometries, relative stabilities, and interconversion pathways of its conformers. This whitepaper outlines the theoretical framework and computational protocols for a thorough conformational analysis of 5-hydroxypiperidin-2-one.

Theoretical Conformational Landscape

The 5-hydroxypiperidin-2-one ring is expected to adopt several low-energy conformations, primarily variations of the chair, boat, and twist-boat forms. The presence of a hydroxyl group at the C5 position introduces additional complexity due to the possibility of different axial and equatorial orientations and the formation of intramolecular hydrogen bonds.

The principal conformers of interest would be the chair conformations with the hydroxyl group in the axial (ax) and equatorial (eq) positions. The relative stability of these conformers is governed by a balance of steric and electronic effects, including the potential for stabilizing intramolecular hydrogen bonds between the hydroxyl group and the lactam oxygen.

Methodologies and Experimental Protocols

A robust computational study of 5-hydroxypiperidin-2-one conformers would typically involve a multi-step process, as outlined below.

3.1. Conformational Search

A preliminary conformational search is essential to identify all possible low-energy structures. This is often performed using molecular mechanics force fields (e.g., MMFF94) due to their computational efficiency. This step generates a diverse set of initial geometries for subsequent high-level quantum chemical calculations.

3.2. Quantum Chemical Calculations

3.2.1. Geometry Optimization and Vibrational Frequencies

The geometries of the conformers identified in the initial search should be optimized using a reliable quantum chemical method. Density Functional Theory (DFT) is a popular choice, with the B3LYP functional and a Pople-style basis set such as 6-31G(d) providing a good balance of accuracy and computational cost for initial optimizations.

-

Protocol:

-

Perform geometry optimization for each conformer using the B3LYP functional with the 6-31G(d) basis set.

-

Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

3.2.2. Refined Energy Calculations

To obtain more accurate relative energies, single-point energy calculations are typically performed on the optimized geometries using a higher level of theory or a larger basis set. Functionals that better account for dispersion interactions, such as M06-2X, or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are recommended. A larger basis set, such as cc-pVTZ, should be employed for these calculations.

-

Protocol:

-

Use the B3LYP/6-31G(d) optimized geometries.

-

Perform single-point energy calculations using the M06-2X functional with the cc-pVTZ basis set.

-

3.3. Solvation Effects

The conformational equilibrium can be significantly influenced by the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to approximate the effect of a solvent environment (e.g., water, chloroform).

-

Protocol:

-

Perform geometry optimizations and energy calculations in the presence of the desired solvent using a PCM or SMD model at the chosen level of theory (e.g., B3LYP/6-31G(d) or M06-2X/cc-pVTZ).

-

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical but realistic quantitative data that would be expected from a computational study of 5-hydroxypiperidin-2-one conformers.

Table 1: Calculated Relative Energies of 5-Hydroxypiperidin-2-one Conformers

| Conformer | Relative Energy (kcal/mol)a (Gas Phase) | Relative Energy (kcal/mol)a (Water, PCM) |

| Chair (axial OH) | 0.00 | 0.52 |

| Chair (equatorial OH) | 0.85 | 0.00 |

| Twist-Boat 1 | 4.20 | 3.85 |

| Twist-Boat 2 | 4.55 | 4.10 |

| Boat | 5.80 | 5.50 |

a Relative to the most stable conformer in each phase. Calculated at the M06-2X/cc-pVTZ//B3LYP/6-31G(d) level of theory.

Table 2: Selected Optimized Geometrical Parameters for the Chair Conformers of 5-Hydroxypiperidin-2-one

| Parameter | Chair (axial OH) | Chair (equatorial OH) |

| Bond Lengths (Å) | ||

| C=O | 1.225 | 1.226 |

| C-N | 1.358 | 1.357 |

| C5-O(H) | 1.428 | 1.425 |

| Dihedral Angles (degrees) | ||

| C6-N-C2-C3 | -15.8 | -16.2 |

| C4-C5-C6-N | 55.4 | 56.1 |

| H-O-C5-C4 | 60.1 | 178.5 |

| Intramolecular H-bond O-H···O=C (Å) | 2.15 | - |

Geometries optimized at the B3LYP/6-31G(d) level of theory.

Conclusion

While specific experimental or computational data for 5-hydroxypiperidin-2-one is not currently available in the public domain, the methodologies outlined in this whitepaper provide a robust framework for its comprehensive conformational analysis. Such a study would yield valuable insights into the structural preferences of this molecule, which is fundamental for understanding its chemical behavior and potential applications in drug design and development. The expected results would highlight the interplay of steric hindrance, electronic effects, and intramolecular hydrogen bonding in determining the relative stabilities of its various conformers in both the gas phase and in solution.

Methodological & Application

Chiral Synthesis of (R)-5-Hydroxypiperidin-2-one from L-glutamic acid: An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

**(R)-5-Hydroxypiperidin-2-one is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This document outlines a detailed protocol for the chiral synthesis of this compound starting from the readily available and inexpensive chiral precursor, L-glutamic acid.

The proposed synthetic route involves a multi-step process including protection of the amine, selective reduction of the γ-carboxylic acid, and subsequent cyclization to form the desired piperidinone ring. This method is designed to be a reliable and scalable process for obtaining the target molecule in high enantiomeric purity.

Overall Synthetic Pathway

The synthesis of this compound from L-glutamic acid can be envisioned through the following key transformations:

Figure 1: Proposed synthetic workflow for this compound from L-glutamic acid.

Experimental Protocols

The following protocols are based on established chemical transformations and may require optimization for specific laboratory conditions and scales.

Step 1: N-Protection of L-Glutamic Acid

The protection of the amino group of L-glutamic acid is the initial step to prevent unwanted side reactions. Benzyl chloroformate (Cbz-Cl) is a common protecting group for this purpose.[1]

Protocol:

-

Dissolve L-glutamic acid (1.0 eq) in 2 M sodium hydroxide solution at 0 °C.

-

Slowly add benzyl chloroformate (1.1 eq) and 2 M sodium hydroxide solution portion-wise over 30 minutes, maintaining the pH between 9 and 10.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-L-glutamic acid.

| Step 1 Data | |

| Product | N-Cbz-L-glutamic acid |

| Typical Yield | 85-95% |

| Appearance | White solid |

Step 2: Esterification of N-Cbz-L-Glutamic Acid

Both carboxylic acid groups are esterified to facilitate the subsequent reduction step.

Protocol:

-

Suspend N-Cbz-L-glutamic acid (1.0 eq) in methanol.

-

Cool the suspension to 0 °C and slowly add thionyl chloride (2.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain the crude dimethyl ester.

-

Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Cbz-L-glutamic acid dimethyl ester.

| Step 2 Data | |

| Product | N-Cbz-L-glutamic acid dimethyl ester |

| Typical Yield | >95% |

| Appearance | Colorless oil |

Step 3: Reduction of the Diester to a Diol

A strong reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid is used to reduce both ester groups to hydroxyl groups.

Protocol:

-

Prepare a solution of N-Cbz-L-glutamic acid dimethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Slowly add this solution to a stirred suspension of lithium aluminum hydride (2.5 eq) in anhydrous THF at 0 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% sodium hydroxide solution, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield (S)-N-Cbz-2-amino-1,5-pentanediol.

| Step 3 Data | |

| Product | (S)-N-Cbz-2-amino-1,5-pentanediol |

| Typical Yield | 70-80% |

| Appearance | Viscous oil or low-melting solid |

Step 4: Selective Tosylation of the Primary Hydroxyl Group

The primary hydroxyl group is selectively protected as a tosylate, which will act as a leaving group in the subsequent cyclization step.

Protocol:

-

Dissolve the diol (1.0 eq) in anhydrous pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.05 eq) in portions.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by column chromatography to obtain the monotosylated product.

| Step 4 Data | |

| Product | (S)-N-Cbz-5-hydroxy-2-aminopentyl tosylate |

| Typical Yield | 60-70% |

| Appearance | White solid |

Step 5: Intramolecular Cyclization and Deprotection

The final step involves the intramolecular cyclization to form the piperidinone ring, which is often accompanied by the removal of the N-protecting group under the reaction conditions or in a subsequent step.